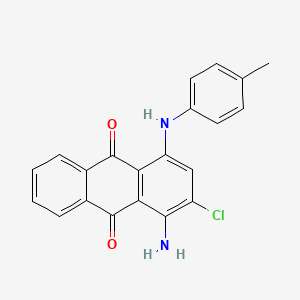

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione

Description

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione is an anthraquinone derivative characterized by three distinct substituents: an amino group at position 1, a chlorine atom at position 2, and a p-tolylamino group at position 2. This compound belongs to a broader class of aminoanthraquinones, which are widely studied for their applications in dye chemistry, materials science, and biomedical research.

Propriétés

Numéro CAS |

33966-23-3 |

|---|---|

Formule moléculaire |

C21H15ClN2O2 |

Poids moléculaire |

362.8 g/mol |

Nom IUPAC |

1-amino-2-chloro-4-(4-methylanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C21H15ClN2O2/c1-11-6-8-12(9-7-11)24-16-10-15(22)19(23)18-17(16)20(25)13-4-2-3-5-14(13)21(18)26/h2-10,24H,23H2,1H3 |

Clé InChI |

BCIUGPADOHRZJL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Cl |

Origine du produit |

United States |

Méthodes De Préparation

La synthèse du 1-Amino-2-chloro-4-(p-tolylamino)anthracène-9,10-dione implique généralement les étapes suivantes :

Matériaux de départ : La synthèse commence avec la 1,4-dihydroxyanthraquinone et la p-toluidine.

Réaction de condensation : La 1,4-dihydroxyanthraquinone est mise à réagir avec la p-toluidine dans des conditions spécifiques pour former le produit souhaité. Cette réaction implique le chauffage des réactifs en présence d'un catalyseur approprié.

Purification : Le produit est ensuite purifié par filtration, séchage et recristallisation pour obtenir le composé final.

Les méthodes de production industrielle peuvent impliquer des étapes similaires mais sont optimisées pour la synthèse à grande échelle, garantissant des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

Le 1-Amino-2-chloro-4-(p-tolylamino)anthracène-9,10-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.

Réduction : Les réactions de réduction peuvent convertir le composé en sa forme hydroquinone correspondante.

Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, conduisant à la formation de différents dérivés.

Condensation : Les groupes amino peuvent participer à des réactions de condensation avec des aldéhydes ou des cétones pour former des bases de Schiff.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

Le 1-Amino-2-chloro-4-(p-tolylamino)anthracène-9,10-dione a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du 1-Amino-2-chloro-4-(p-tolylamino)anthracène-9,10-dione implique son interaction avec les protéines cellulaires et l'ADN. Le composé peut s'intercaler dans l'ADN, perturbant sa structure et sa fonction, conduisant à l'inhibition de la réplication et de la transcription de l'ADN. De plus, il peut inhiber des enzymes clés impliquées dans la prolifération cellulaire, telles que les topoisomérases et les kinases . Ces interactions entraînent l'induction de l'apoptose et l'inhibition de la croissance des cellules cancéreuses.

Applications De Recherche Scientifique

Applications Overview

-

Dye Manufacturing

- Solvent Violet 13 is primarily used as a dye in textiles and plastics. Its vibrant color and stability make it suitable for various applications in the fabric industry.

-

Biological Research

- The compound has been utilized in biological assays due to its ability to interact with cellular components. It serves as a marker in fluorescence microscopy and is studied for its potential effects on cell viability and proliferation.

-

Material Science

- In material science, 1-amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione is explored for its photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Dye Applications in Textiles

A study conducted by ECHA highlighted the use of Solvent Violet 13 in dyeing processes for fabrics. The compound's high stability and resistance to fading under light exposure were noted as significant advantages. The study included various dyeing techniques, demonstrating that fabrics dyed with Solvent Violet 13 maintained color integrity over extended periods.

Research published in the Journal of Applied Toxicology examined the cytotoxic effects of Solvent Violet 13 on mammalian cell lines. The study found that at certain concentrations, the compound exhibited significant cytotoxicity, which was attributed to its reactive nature with cellular macromolecules. The results indicated potential applications in studying cellular responses to chemical exposure.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 55 |

| 100 | 30 |

Case Study 3: Photophysical Properties for OLEDs

A recent investigation into the photophysical properties of Solvent Violet 13 revealed its potential as an emissive layer in OLEDs. The study demonstrated that films made from this compound exhibited favorable emission characteristics under electrical excitation, suggesting its viability for use in next-generation display technologies.

| Parameter | Value |

|---|---|

| Emission Peak (nm) | 600 |

| Quantum Efficiency (%) | 15 |

| Operating Voltage (V) | 5 |

Mécanisme D'action

The mechanism of action of 1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions result in the induction of apoptosis and inhibition of cancer cell growth.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The substitution pattern on the anthraquinone core critically influences physicochemical and biological properties. Key analogs include:

Table 1: Substituent Comparison of Anthraquinone Derivatives

Key Observations :

- Amino vs.

Key Observations :

- The chlorine atom in the target compound may facilitate regioselective substitution reactions, similar to bromine in .

- Separation challenges (e.g., similar Rf values for monosubstituted and disubstituted products) noted in suggest the need for optimized chromatography conditions .

Table 3: Cytotoxic and Enzyme Inhibitory Activities

Key Observations :

- Monosubstituted derivatives (e.g., 5a) show superior cytotoxicity compared to disubstituted analogs (e.g., 5b), suggesting steric or electronic factors modulate activity .

Activité Biologique

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione (CAS No. 33966-23-3) is a synthetic organic compound belonging to the anthraquinone family. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H15ClN2O2

- Molecular Weight : 362.81 g/mol

- Structure : The compound features a chloro group and an amino group attached to an anthracene backbone, which is characteristic of many biologically active anthraquinones.

Synthesis

1-Amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione can be synthesized through various methods involving the chlorination of anthraquinone derivatives followed by amination. The general synthesis involves:

- Chlorination of anthraquinone.

- Substitution reactions with p-toluidine to introduce the amino group.

Anticancer Properties

Research has indicated that anthraquinones exhibit significant anticancer properties. For instance, derivatives similar to 1-amino-2-chloro-4-(p-tolylamino)anthracene-9,10-dione have shown effectiveness in inhibiting tumor growth through various mechanisms:

- Topoisomerase Inhibition : Compounds in this class can inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells .

- Cytokine Modulation : Studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in stimulated macrophages, which may contribute to their anticancer effects .

Antimicrobial Activity

There is emerging evidence suggesting that anthraquinone derivatives possess antimicrobial properties. For example:

- In vitro Studies : Some studies have reported that related compounds exhibit antifungal and antibacterial activities against various pathogens . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Recent investigations into anthraquinone derivatives have also highlighted potential neuroprotective effects:

- Alzheimer's Disease Models : Certain analogues have been studied for their ability to reduce neuroinflammation and oxidative stress in cellular models associated with Alzheimer's disease .

Study 1: Anticancer Activity

A study evaluated the effects of a similar anthraquinone derivative on cancer cell lines. At concentrations as low as 5 μg/mL, significant inhibition of nitric oxide and TNF-α production was observed without notable cytotoxicity, suggesting a therapeutic window for application in cancer treatment .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacterial strains. The results indicated that certain compounds exhibited superior antifungal action compared to antibacterial activity, highlighting their potential use in treating fungal infections .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.